molecular formula C18H19Cl3N2O B4206509 1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride

1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride

Cat. No.: B4206509
M. Wt: 385.7 g/mol
InChI Key: TWHUJENEFNGQQZ-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the dichlorophenoxy group enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorophenol and 5,6-dimethylbenzimidazole.

    Reaction Steps:

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The dichlorophenoxy group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired transformation, but generally involve controlled temperatures and reaction times.

Scientific Research Applications

1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors that are crucial for cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can modulate signaling pathways, such as the ERK pathway, which is involved in cell proliferation and survival. By affecting these pathways, the compound can induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The combination of the benzimidazole core with the dichlorophenoxy group in 1-[3-(2,3-Dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(2,3-dichlorophenoxy)propyl]-5,6-dimethylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O.ClH/c1-12-9-15-16(10-13(12)2)22(11-21-15)7-4-8-23-17-6-3-5-14(19)18(17)20;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUJENEFNGQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=C(C(=CC=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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